Methyl-2-Amino-5-Hydroxy-4-Methoxybenzoat

Übersicht

Beschreibung

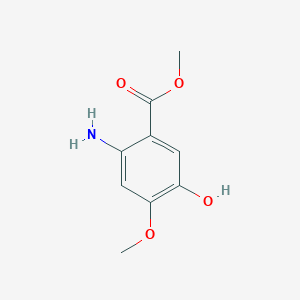

Methyl 2-amino-5-hydroxy-4-methoxybenzoate is an organic compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol . It is also known by other names such as 4-Amino-2-methoxy-5-(methoxycarbonyl)phenol and 4-Hydroxy-5-methoxy-2-(methoxycarbonyl)aniline . This compound is used as an intermediate in organic synthesis and has applications in pharmaceuticals, agrochemicals, and dyestuffs .

Wissenschaftliche Forschungsanwendungen

Methyl 2-amino-5-hydroxy-4-methoxybenzoate has several scientific research applications, including:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-amino-5-hydroxy-4-methoxybenzoate can be synthesized through various methods. One common method involves the reaction of methyl 2-amino-4-hydroxy-5-methoxybenzoate with formamide and ammonium formate at 140°C for 4 hours . After cooling, water is added, and the precipitated product is filtered and dried .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-5-hydroxy-4-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted benzoates, quinones, and other derivatives that have applications in different fields .

Wirkmechanismus

The mechanism of action of methyl 2-amino-5-hydroxy-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to methyl 2-amino-5-hydroxy-4-methoxybenzoate include:

- 2-Amino-5-methoxybenzoic acid

- 4-Hydroxy-5-methoxy-2-(methoxycarbonyl)aniline

- 5-Amino-2-hydroxy-4-(methoxycarbonyl)anisole

Uniqueness

Methyl 2-amino-5-hydroxy-4-methoxybenzoate is unique due to its specific functional groups and molecular structure, which confer distinct chemical and biological properties. Its combination of amino, hydroxyl, and methoxy groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Biologische Aktivität

Methyl 2-amino-5-hydroxy-4-methoxybenzoate, also known as methyl 2-amino-5-hydroxy-4-methoxybenzoic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-amino-5-hydroxy-4-methoxybenzoate has the following chemical structure:

- Molecular Formula : C10H13NO4

- Molecular Weight : Approximately 213.22 g/mol

The compound features an amino group (-NH2), a hydroxyl group (-OH), and a methoxy group (-OCH3) attached to a benzoate ring, which are crucial for its biological activity.

The biological activity of methyl 2-amino-5-hydroxy-4-methoxybenzoate is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with proteins, while the methoxy and hydroxyl groups enhance lipophilicity and solubility, facilitating cellular uptake. These interactions can influence enzymatic activity and receptor binding, leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that methyl 2-amino-5-hydroxy-4-methoxybenzoate exhibits significant antimicrobial properties against both bacterial and fungal strains. A study demonstrated that derivatives of this compound showed activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Antitumor Properties

The compound has been investigated for its antitumor potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells. The IC50 values for these activities were reported in the low micromolar range (1.2–5.3 µM), indicating potent antiproliferative effects .

Antioxidant Activity

Methyl 2-amino-5-hydroxy-4-methoxybenzoate also exhibits antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of methyl 2-amino-5-hydroxy-4-methoxybenzoate derivatives:

-

Synthesis and Antimicrobial Evaluation :

- A series of derivatives were synthesized, leading to the discovery of compounds with enhanced antimicrobial activity compared to the parent compound.

- Table 1 summarizes the antimicrobial activities of selected derivatives:

Compound MIC (µg/mL) Activity Methyl 2-amino-5-hydroxy-4-methoxybenzoate 32 Moderate Derivative A 8 Strong Derivative B 16 Moderate - Antitumor Activity Assessment :

- Antioxidative Studies :

Eigenschaften

IUPAC Name |

methyl 2-amino-5-hydroxy-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCOPZZPGYOVIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630882 | |

| Record name | Methyl 2-amino-5-hydroxy-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50413-44-0 | |

| Record name | Methyl 2-amino-5-hydroxy-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.